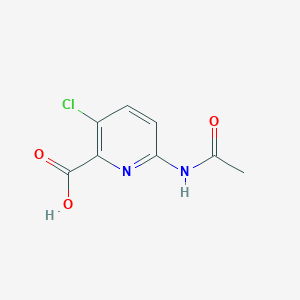

6-Acetamido-3-chloropicolinic acid

描述

6-Acetamido-3-chloropicolinic acid (CAS: 1187386-38-4) is a halogenated pyridine derivative with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.61 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a carboxylic acid group at position 2, and an acetamido group at position 5. Commercial suppliers, such as Shanghai Yuanye Bio-Tech and CymitQuimica, offer it in small-scale quantities (e.g., 1g–25g) for laboratory use .

属性

IUPAC Name |

6-acetamido-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBJMIADAUOHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675381 | |

| Record name | 6-Acetamido-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-38-4 | |

| Record name | 6-Acetamido-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-3-chloropicolinic acid typically involves the chlorination of picolinic acid followed by acetylation. The general synthetic route can be summarized as follows:

Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

6-Acetamido-3-chloropicolinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-chloropicolinic acid and acetic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

Substitution Reactions: Products include 3-aminopicolinic acid or 3-thiocyanatopicolinic acid.

Hydrolysis: Major products are 3-chloropicolinic acid and acetic acid.

科学研究应用

6-Acetamido-3-chloropicolinic acid has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

作用机制

The mechanism of action of 6-Acetamido-3-chloropicolinic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 6-acetamido-3-chloropicolinic acid, differing in substituents or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1187386-38-4 | C₈H₇ClN₂O₃ | 214.61 | Cl (C3), COOH (C2), Acetamido (C6) |

| 6-Acetamido-3-bromopicolinic acid | 882430-69-5 | C₈H₇BrN₂O₃ | 259.06 | Br (C3), COOH (C2), Acetamido (C6) |

| 6-Acetamido-3-chloro-2-picoline | 160115-16-2 | C₈H₉ClN₂O | 184.62 | Cl (C3), CH₃ (C2), Acetamido (C6) |

| 6-Chloropicolinic acid | 4684-94-0 | C₆H₄ClNO₂ | 157.56 | Cl (C6), COOH (C2) |

| Ethyl 6-chloro-4-ethoxynicotinate | Not provided | C₁₀H₁₂ClNO₃ | 229.66 | Cl (C6), Ethoxy (C4), COOEt (C2) |

Functional Group Analysis

Halogen Substitution

- Chlorine vs. Bromine : Replacing chlorine with bromine in 6-acetamido-3-bromopicolinic acid increases molecular weight by ~44.45 g/mol and alters electronic properties due to bromine’s larger atomic radius and lower electronegativity. This substitution may enhance lipophilicity and influence binding affinity in drug design .

- Position of Halogen: In 6-chloropicolinic acid (CAS: 4684-94-0), the chlorine is at position 6 instead of 3, and the acetamido group is absent.

Carboxylic Acid Derivatives

- Ester vs. Acid : Ethyl 6-chloro-4-ethoxynicotinate replaces the carboxylic acid with an ethyl ester (COOEt) and adds an ethoxy group at position 3. The ester group decreases acidity and increases volatility, making it more suitable for gas-phase reactions .

Acetamido Group Impact

The acetamido group at position 6 in this compound introduces hydrogen-bonding capability, which is absent in simpler analogs like 6-chloropicolinic acid. This modification can enhance interactions with biological targets, such as enzymes or receptors, in medicinal chemistry applications .

Research and Application Insights

- Pharmaceutical Potential: The acetamido and chlorine substituents in this compound make it a candidate for protease inhibitor development, as seen in studies on similar pyridine derivatives .

- Agrochemical Relevance : Brominated analogs (e.g., 6-acetamido-3-bromopicolinic acid) are explored as herbicides due to their increased stability in soil compared to chlorinated versions .

- Synthetic Challenges: The presence of multiple functional groups complicates purification. Suppliers like CymitQuimica note that chromatography is often required for high-purity batches .

生物活性

6-Acetamido-3-chloropicolinic acid is a derivative of picolinic acid, which has garnered interest in pharmacological research due to its potential biological activities. This compound's structure, characterized by the presence of an acetamido group and a chlorine atom on the pyridine ring, suggests possible interactions with various biological targets, including enzymes and receptors involved in cancer and inflammatory processes.

- Molecular Formula : C₈H₇ClN₂O₃

- Molar Mass : 215 g/mol

- Storage Conditions : Recommended at 2-8°C

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures may exhibit:

- Inhibition of Kinases : The compound may inhibit various kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.

- Induction of Apoptosis : It has been suggested that derivatives of chloropicolinic acids can induce apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, possibly through modulation of cytokine release.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 18.8 | Induction of apoptosis |

| HCT116 (Colon) | 29.3 | Inhibition of kinase activity |

| K562 (Leukemia) | 11.87 | Multi-target kinase inhibition |

| MV4-11 (Leukemia) | 5.27 | Apoptotic pathway activation |

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Case Studies

-

Case Study on MCF7 Cells :

A study investigated the effects of this compound on MCF7 breast cancer cells, revealing significant cytotoxicity at concentrations as low as 18.8 µM. The mechanism was linked to apoptosis induction, supported by increased levels of pro-apoptotic markers. -

Leukemia Cell Line Analysis :

In a series of experiments involving K562 and MV4-11 leukemia cells, the compound demonstrated potent activity with IC₅₀ values of 11.87 µM and 5.27 µM, respectively. The results indicated that these effects might be mediated through the inhibition of key oncogenic kinases, including ERK1/2.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the acetamido and chloropyridine moieties can significantly influence biological activity. For instance, substituents at different positions on the pyridine ring may enhance or diminish cytotoxic effects.

Key Findings from SAR Studies:

- Meta-substituted derivatives showed enhanced potency compared to para-substituted analogs.

- The presence of electron-withdrawing groups like chlorine increased the compound's efficacy against cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。